2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure with an oxopropyl group and a sulfone group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzisothiazole.
Oxopropylation: The 2-aminobenzisothiazole is then subjected to oxopropylation using a suitable oxopropylating agent under controlled conditions.
Oxidation: The resulting intermediate is oxidized to introduce the sulfone group, forming the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include oxopropylating agents and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.
Substitution: The benzisothiazolone core can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the benzisothiazolone core.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted benzisothiazolone derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cellular functions.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one: Lacks the sulfone group.
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: Lacks the oxopropyl group.
2-(2-Hydroxypropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Contains a hydroxypropyl group instead of an oxopropyl group.
Uniqueness
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the oxopropyl and sulfone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1-dioxo-2-(2-oxopropyl)-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)16(11,14)15/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKYUYWVOVLHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960909 | |
Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40506-05-6 | |
Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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